N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea
Overview
Description
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s known that kinase inhibitors typically work by blocking the action of proteins that contribute to cell growth and division .
Biochemical Pathways
Kinase inhibitors generally affect pathways involved in cell growth and division .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine-3-amine with pyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the urea linkage.
N-(Pyridin-3-yl)-N’-phenylurea: Similar urea linkage but different substituents on the pyridine ring.
Uniqueness
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea is unique due to the combination of the trifluoromethyl group and the urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets.
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-pyridin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-8-10(4-5-11(18-8)13(14,15)16)20-12(21)19-9-3-2-6-17-7-9/h2-7H,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZJOQBFXDNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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